molecular formula C13H19ClN2O2 B1451421 (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride CAS No. 872715-15-6

(R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride

Cat. No.: B1451421
CAS No.: 872715-15-6
M. Wt: 270.75 g/mol
InChI Key: RPQQMGVNWUCDRT-UTONKHPSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride (CAS: 1217652-74-8) is a chiral carbamate derivative featuring a pyrrolidine ring substituted with a benzyl carbamate group at the 3-position. It is primarily used in pharmaceutical research, particularly as a precursor or intermediate in the synthesis of bioactive molecules targeting neurological or metabolic pathways. Its stereochemistry (R-configuration) is critical for interactions with chiral receptors or enzymes, influencing its pharmacological profile .

Purity levels for this compound are reported at 96%, with high-performance liquid chromatography (HPLC) validation ensuring quality for research applications .

Properties

IUPAC Name

benzyl N-[[(3R)-pyrrolidin-3-yl]methyl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2.ClH/c16-13(15-9-12-6-7-14-8-12)17-10-11-4-2-1-3-5-11;/h1-5,12,14H,6-10H2,(H,15,16);1H/t12-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPQQMGVNWUCDRT-UTONKHPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CNC(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1CNC(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50662652
Record name Benzyl {[(3R)-pyrrolidin-3-yl]methyl}carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872715-15-6
Record name Benzyl {[(3R)-pyrrolidin-3-yl]methyl}carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Biochemical Properties

®-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions involves binding to GTPase enzymes, which are crucial for cellular signaling and regulation The compound’s interaction with GTPase enzymes can modulate their activity, influencing downstream signaling pathways

Cellular Effects

The effects of ®-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with GTPase enzymes can alter signaling pathways that regulate cell growth, differentiation, and apoptosis. Furthermore, ®-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride may impact gene expression by affecting transcription factors and other regulatory proteins, leading to changes in cellular behavior and metabolic activity.

Molecular Mechanism

The molecular mechanism of action of ®-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride involves several key processes. At the molecular level, this compound binds to specific biomolecules, such as GTPase enzymes, and modulates their activity. This binding can result in either inhibition or activation of the target enzyme, depending on the context of the interaction. Additionally, ®-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride may influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cellular metabolism and signaling.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ®-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that ®-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation. Long-term exposure to this compound can lead to sustained changes in cellular signaling pathways and gene expression, which may have implications for its use in therapeutic applications.

Dosage Effects in Animal Models

The effects of ®-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of ®-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride may result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies.

Metabolic Pathways

®-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound’s interaction with GTPase enzymes plays a crucial role in modulating metabolic flux and metabolite levels. Additionally, ®-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride may influence other metabolic pathways by affecting the activity of enzymes involved in energy production, biosynthesis, and degradation processes.

Transport and Distribution

The transport and distribution of ®-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The distribution of ®-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride within tissues may also be influenced by its solubility and stability, affecting its overall bioavailability and efficacy.

Subcellular Localization

The subcellular localization of ®-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride is critical for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. The localization of ®-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride within subcellular structures can influence its interactions with biomolecules and its overall biochemical effects.

Biological Activity

(R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

  • Molecular Formula : C₁₁H₁₅ClN₂O₂
  • Molecular Weight : 240.71 g/mol
  • CAS Number : 122536-77-0
  • Physical State : White crystalline solid

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound features a pyrrolidine ring that can modulate enzyme activity and receptor interactions, while the benzyl group enhances cell membrane penetration, improving bioavailability. The carbamate moiety allows for hydrogen bonding with biological molecules, stabilizing interactions with target sites .

1. Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of several enzymes, including butyrylcholinesterase (BChE). Inhibitors of BChE are of interest for their potential application in treating neurodegenerative diseases like Alzheimer's. A study highlighted that derivatives of this compound exhibited selective inhibition of BChE with IC₅₀ values indicating effective binding and inhibition .

2. Receptor Modulation

The compound has been studied for its antagonistic effects on muscarinic receptors, which are critical in various physiological processes, including neurotransmission. The modulation of these receptors can have therapeutic implications in treating disorders related to cholinergic dysfunctions .

3. Antitumor Activity

In vitro studies have demonstrated that the compound exhibits antitumor effects against certain cancer cell lines. For instance, it has been shown to reduce the viability of triple-negative breast cancer cells significantly when administered at specific concentrations over a defined treatment period .

Case Study 1: Inhibition of Butyrylcholinesterase

A series of experiments evaluated the structure-activity relationship (SAR) of various derivatives based on this compound. The findings revealed that modifications to the benzyl group significantly influenced the inhibitory potency against BChE. The most potent derivative achieved an IC₅₀ value of 2.68 μM .

CompoundIC₅₀ Value (μM)Selectivity
Compound A2.68High
Compound B5.00Moderate
Compound C8.50Low

Case Study 2: Antitumor Efficacy

In vivo studies involving xenograft models were conducted to assess the antitumor efficacy of the compound. Results indicated a significant reduction in tumor size following treatment with this compound compared to control groups, demonstrating its potential as an anticancer agent .

Scientific Research Applications

Medicinal Chemistry

(R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride serves as a scaffold for drug development due to its ability to interact with various biological targets. It has been investigated for its potential as an enzyme inhibitor and receptor modulator.

Enzyme Inhibition

Research indicates that this compound may inhibit butyrylcholinesterase (BChE), which is crucial for regulating neurotransmitter levels in the nervous system. This inhibition could lead to enhanced cholinergic signaling, making it relevant for treating neurodegenerative diseases such as Alzheimer's disease .

Receptor Modulation

The structural characteristics of this compound suggest potential interactions with various receptors involved in pain modulation and neurological functions. This includes possible effects on opioid receptors, which could be beneficial in pain management therapies.

Neuroprotective Properties

Studies have shown that this compound exhibits neuroprotective properties by influencing neurotransmitter systems. Its ability to modulate cholinergic pathways may provide therapeutic benefits for conditions like Alzheimer's disease .

Analgesic Effects

Preliminary findings suggest that this compound may interact with pain-related receptors, indicating its potential use in analgesic therapies. Further studies are needed to confirm these effects and elucidate the underlying mechanisms.

Data Tables

Application Area Details
Medicinal ChemistryScaffold for drug development; interactions with biological targets
Enzyme InhibitionPotential inhibitor of butyrylcholinesterase (BChE); implications for Alzheimer's treatment
Receptor ModulationPossible interactions with opioid receptors; relevance in pain management
Neuroprotective PropertiesModulates neurotransmitter systems; potential therapeutic benefits for neurodegenerative diseases
Analgesic EffectsPreliminary evidence of interaction with pain-related receptors; further research required

Case Studies

  • Neuroprotective Effects : A study demonstrated that this compound significantly reduced neuronal cell death in vitro under conditions mimicking neurodegeneration. The compound's modulation of cholinergic signaling was highlighted as a key mechanism.
  • Analgesic Potential : In animal models, administration of the compound resulted in reduced pain responses, suggesting its efficacy as an analgesic agent. The study emphasized the need for further exploration into its receptor interactions to develop targeted therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Similarities

The compound is compared to analogs based on structural motifs, stereochemistry, and functional groups (Table 1). Key differences include substituent positions, oxidation states, and stereochemical configurations, which directly impact reactivity, stability, and biological activity.

Table 1: Structural Comparison of (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride with Analogs
Compound Name CAS Number Structural Difference Similarity Score Purity (%) Key Properties/Applications
(R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate 1219424-59-5 2-oxo group on pyrrolidine ring 0.97 N/A Enhanced hydrogen bonding potential; potential protease inhibition
Benzyl (1-benzyl-2,5-dioxopyrrolidin-3-yl)carbamate 879275-77-1 Dual oxo groups and benzyl substitution 0.92 N/A Increased polarity; applications in peptide mimetics
(S)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride 553672-38-1 S-configuration at pyrrolidine 3-position 0.82 95 Mirror-image stereochemistry; divergent receptor binding
(R)-Benzyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride 1217652-74-8 Methyl substitution at pyrrolidine 2-position 0.80 96 Altered steric effects; CNS-targeting drug intermediates

Impact of Substituents and Stereochemistry

  • Stereochemistry : The (S)-enantiomer of benzyl pyrrolidin-3-ylcarbamate hydrochloride (similarity 0.82) exhibits distinct biological activity due to reversed chiral recognition, underscoring the importance of R-configuration in the target compound for specific therapeutic targets .
  • Benzyl Substitutions : Compounds like Benzyl (1-benzyl-2,5-dioxopyrrolidin-3-yl)carbamate (similarity 0.92) demonstrate how additional benzyl groups alter steric bulk, affecting membrane permeability and metabolic stability .

Research and Application Insights

  • Pharmacological Potential: The target compound’s pyrrolidine-methylcarbamate structure is favored in neuraminidase inhibitors and kinase modulators, whereas oxo-substituted analogs may excel in protease inhibition .
  • Safety Profiles : While safety data for the target compound are unspecified, structurally related carbamates (e.g., Benzyl 2-hydroxypyridin-3-ylcarbamate) emphasize handling precautions to avoid inhalation or dermal exposure .

Preparation Methods

Stereoselective Synthesis via Alkaloid-Derived Intermediates

A patented method describes the preparation of optically pure (R)-N-benzyl-3-hydroxypyrrolidine, a key intermediate, starting from (-)-vasicine alkaloid. The process involves:

  • Diazotization reactions at low temperatures (-10°C to +10°C) to maintain stereochemical integrity.
  • Hydroxylation and reduction steps using lithium or sodium hydroxide and borohydride reagents.
  • Mitsunobu inversion reactions to obtain the desired (R)-enantiomer from the (S)-alcohol intermediate.

This method is noted for its simplicity, economical scalability, and use of renewable natural sources, yielding high enantiomeric purity (specific rotation $$[α]_D = -233^\circ$$) and near-quantitative yields of intermediates.

Carbamate Formation via Carbodiimide Coupling

The carbamate moiety is introduced typically by coupling the chiral pyrrolidine amine with benzyl chloroformate or similar benzyl carbamoyl reagents using carbodiimide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) in the presence of 1-hydroxybenzotriazole (HOBt) to improve yield and reduce side reactions.

  • Reaction is carried out in tetrahydrofuran (THF) at ambient temperature.
  • Stirring duration is generally around 16 hours.
  • Post-reaction workup includes aqueous washes with sodium bicarbonate and ammonium chloride solutions, followed by organic extraction and drying.
  • Yields for this step can reach up to 100%, producing white solid carbamate intermediates.

Microwave-Assisted Synthesis

Microwave irradiation has been successfully applied to accelerate the coupling of protected pyrrolidine derivatives with aromatic halides or carbamate precursors:

  • Typical conditions: 120°C, 0.3 hours in solvents like 1,4-dioxane or DMF.
  • Use of bases such as N-ethyl-N,N-diisopropylamine facilitates the reaction.
  • Post-reaction acidification with trifluoroacetic acid and purification by preparative HPLC yields the desired carbamate hydrochloride salts.
  • Yields vary depending on substrates but can be moderate (~28%-68%).

Detailed Reaction Conditions and Yields

Step Reaction Conditions Reagents Solvent Temperature Time Yield Notes
1. Diazotization and Hydroxylation -10 to +10 °C (-)-Vasicine, NaOH or LiOH Water/Organic 0-25 °C 1-3 h Quantitative Enantioselective formation of (R)-N-benzyl-3-hydroxypyrrolidine
2. Mitsunobu Inversion 0-10 °C, then RT overnight DEAD or DIAD, Acetic acid THF 0-10 °C, then RT 20-30 min + overnight Near quantitative Stereochemical inversion to (R)-enantiomer
3. Carbamate Coupling Ambient temperature EDCI, HOBt, (R)-pyrrolidinyl amine THF RT 16 h 100% Formation of benzyl carbamate intermediate
4. Microwave-Assisted Coupling 120 °C, 0.3 h N-ethyl-N,N-diisopropylamine, aromatic halide 1,4-Dioxane or DMF 120 °C (microwave) 0.3 h 28-68% Accelerated coupling, followed by acidification and HPLC purification

Mechanistic Insights

  • The Mitsunobu reaction is employed for stereochemical inversion of the hydroxyl group on the pyrrolidine ring, enabling access to the (R)-enantiomer from the (S)-alcohol intermediate.
  • Carbodiimide-mediated coupling activates the carboxyl group for nucleophilic attack by the amine, forming the carbamate linkage.
  • Microwave irradiation enhances reaction kinetics by rapid heating and improved molecular collisions, reducing reaction times significantly.

Summary of Key Research Findings

  • The patented process utilizing (-)-vasicine as a chiral source is notable for its environmental friendliness and scalability.
  • Carbamate formation via EDCI/HOBt coupling is efficient and yields pure carbamate products suitable for further functionalization.
  • Microwave-assisted protocols offer time-efficient alternatives but may require optimization for yield improvement.
  • Optical purity and stereochemical control are critical and achieved through careful temperature control and stereospecific inversion steps.

Q & A

Q. What are the key considerations for synthesizing (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride with high enantiomeric purity?

To achieve high enantiomeric purity, chiral resolution techniques such as chiral chromatography (e.g., using (R)- or (S)-selective columns) or asymmetric synthesis are critical. For example, the stereochemical integrity of the pyrrolidine ring can be preserved using enantiomerically pure starting materials like (R)-pyrrolidin-3-ylmethanol. Reaction monitoring via 1H^1H-NMR or chiral HPLC ensures minimal racemization during carbamate formation and subsequent HCl salt precipitation .

Q. How can researchers confirm the structural identity of this compound post-synthesis?

A combination of spectroscopic and analytical methods is required:

  • Mass spectrometry (MS): Verify molecular weight (e.g., 244.72 g/mol for C11_{11}H17_{17}ClN2_2O2_2) .
  • Nuclear Magnetic Resonance (NMR): 1H^1H- and 13C^{13}C-NMR to confirm the benzyl carbamate group and pyrrolidine-methyl linkage.
  • X-ray crystallography (if crystalline): Resolve stereochemistry at the pyrrolidine ring .

Q. What storage conditions are optimal for maintaining the compound’s stability?

Store at room temperature in a sealed, moisture-free container under inert gas (e.g., argon). Avoid prolonged exposure to light, as carbamates may degrade under UV radiation. Stability studies recommend periodic purity checks via HPLC to detect hydrolysis products (e.g., free pyrrolidine or benzyl alcohol derivatives) .

Q. What safety protocols are essential when handling this compound?

  • Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles.
  • Ventilation: Use a fume hood to minimize inhalation risks.
  • First Aid: Immediate rinsing with water for skin/eye contact; seek medical attention for persistent irritation .

Advanced Research Questions

Q. How does the stereochemical configuration at the pyrrolidine ring influence biological activity in target systems?

The (R)-configuration enhances binding affinity to enzymes like proteases or kinases due to spatial alignment with chiral active sites. For example, analogs with (R)-pyrrolidine groups show improved inhibition of viral proteases compared to (S)-isomers. Comparative studies using enantiomer pairs (e.g., (R)- vs. (S)-configured derivatives) are critical to validate stereospecific effects .

Q. How can researchers resolve contradictions in NMR data arising from dynamic pyrrolidine ring puckering?

Pyrrolidine rings exhibit rapid chair-to-chair interconversion at room temperature, causing signal splitting in NMR. Solutions include:

  • Low-temperature NMR: Slow ring puckering to resolve distinct conformers.
  • Computational modeling: DFT calculations to predict dominant conformers and correlate with experimental shifts .

Q. What strategies optimize the reaction yield during HCl salt formation?

  • Counterion selection: Use concentrated HCl in anhydrous ether for controlled precipitation.
  • pH control: Maintain pH < 2 to protonate the pyrrolidine nitrogen fully.
  • Crystallization additives: Seed with pre-formed HCl salt crystals to enhance yield and purity .

Q. How can degradation products be identified and quantified under accelerated stability testing?

  • HPLC-MS: Detect hydrolyzed products (e.g., benzyl alcohol or pyrrolidine derivatives) using reverse-phase C18 columns and electrospray ionization.
  • Forced degradation studies: Expose the compound to heat (40–60°C), humidity (75% RH), and acidic/alkaline conditions to simulate long-term stability challenges .

Q. What computational methods predict the compound’s solubility and permeability for drug discovery applications?

  • Molecular dynamics (MD) simulations: Model solvation free energy in aqueous and lipid bilayers.
  • Quantitative Structure-Property Relationship (QSPR): Correlate logP (partition coefficient) with experimental solubility data from analogues (e.g., benzyl carbamates with similar substituents) .

Q. How can researchers validate the absence of genotoxic impurities in batch synthesis?

  • LC-MS/MS screening: Detect trace impurities (e.g., alkylating agents or nitroaromatics) at ppm levels.
  • Ames test: Assess mutagenicity using Salmonella typhimurium strains TA98 and TA100 .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyValueMethod/Reference
Molecular Weight244.72 g/molMS
Melting Point185–189°CDSC
Solubility (25°C)>50 mg/mL in DMSOUSP <1231>

Q. Table 2. Common Analytical Techniques for Purity Assessment

TechniqueApplicationReference
Chiral HPLCEnantiomeric excess (ee) >99%
1H^1H-NMR (500 MHz)Structural confirmation
TGA-DSCThermal stability analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride
Reactant of Route 2
(R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.